molecular formula C6H7NO B167067 1-Methyl-2-pyridone CAS No. 694-85-9

1-Methyl-2-pyridone

Cat. No.: B167067
CAS No.: 694-85-9
M. Wt: 109.13 g/mol
InChI Key: DVVGIUUJYPYENY-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridone is an organic compound with the molecular formula C6H7NO. It is a derivative of 2-pyridone, where a methyl group is attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents.

Mechanism of Action

Target of Action

1-Methyl-2-pyridone is a derivative of pyridone, which is a key component in the metabolism of niacin, also known as vitamin B3 . The primary targets of this compound are the enzymes involved in redox reactions, where it acts as an electron donor or acceptor .

Mode of Action

This compound interacts with its targets by participating in redox reactions. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in various enzymatic reactions, acting as electron donors or acceptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving redox metabolism and NAD-dependent pathways . As a precursor to nicotinamide coenzymes, it contributes to the intracellular pool of niacin, which is vital for these metabolic pathways .

Pharmacokinetics

It is known that niacin and its derivatives, including this compound, are extensively metabolized in the body . The plasma levels of the parent niacin are higher than its metabolites, though only about 3% of the unchanged drug is recovered in urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its role in redox metabolism and NAD-dependent pathways . By contributing to these processes, it helps maintain efficient cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in enzyme activity and pathophysiological situations may influence the need for different forms of niacin, including this compound . .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-pyridone interacts with various enzymes, proteins, and other biomolecules. It is known to be a product of nicotinamide adenine dinucleotide (NAD) degradation . NAD is a crucial coenzyme involved in numerous oxidation-reduction reactions in the body . The metabolites of NAD, including this compound, have important roles in signaling pathways, post-translational modifications, epigenetic changes, and regulation of RNA stability and function .

Cellular Effects

This compound has been shown to influence cell function. It has been found to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . It also suppresses TGFβ1-induced type I collagen and IL-6 expression in renal tubular epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through the inhibition of Akt phosphorylation, similar to the anti-fibrotic drug pirfenidone . This suggests that this compound exerts its anti-fibrotic and anti-inflammatory effects through Akt inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to exhibit a blue shift in its UV absorption and fluorescence bands with increasing solvent polarity .

Metabolic Pathways

This compound is involved in the metabolic pathways of NAD . It is a product of NAD degradation and plays a role in various metabolic processes, including signaling pathways, post-translational modifications, and regulation of RNA stability and function .

Transport and Distribution

Given its solubility in water , it can be inferred that it may be distributed throughout the body via the bloodstream.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-pyridone can be synthesized through several methods. One common method involves the reaction of methyl ethyl ketone with acetic anhydride in the presence of an anhydrous base . The reaction proceeds as follows: [ \text{CH}_3\text{COCH}_2\text{CH}_3 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_6\text{H}_7\text{NO} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-pyridone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to 1-methyl-2-pyridinol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 1-Methyl-2-pyridinol.

    Substitution: Various substituted pyridones depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-pyridone has numerous applications in scientific research:

Comparison with Similar Compounds

    2-Pyridone: The parent compound without the methyl group.

    1-Methyl-2-pyrrolidinone: A structurally similar compound with a different ring system.

    N-Methyl-2-pyridone-5-carboxamide: A derivative with an additional carboxamide group.

Uniqueness: 1-Methyl-2-pyridone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methyl group enhances its solubility in organic solvents and influences its interaction with biological targets .

Properties

IUPAC Name

1-methylpyridin-2-one
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InChI

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3
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InChI Key

DVVGIUUJYPYENY-UHFFFAOYSA-N
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Canonical SMILES

CN1C=CC=CC1=O
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID8061008
Record name 2(1H)-Pyridinone, 1-methyl-
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Molecular Weight

109.13 g/mol
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Physical Description

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS]
Record name 1-Methyl-2-pyridone
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Vapor Pressure

0.06 [mmHg]
Record name 1-Methyl-2-pyridone
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CAS No.

694-85-9, 94071-56-4
Record name 1-Methyl-2(1H)-pyridinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Methyl-2-pyridone?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Studies have investigated this compound using various spectroscopic methods, including:

  • Infrared (IR) Spectroscopy: Protonation of the carbonyl group in this compound salts leads to characteristic OH stretching, in-plane and out-of-plane bending vibrations. These are observed in specific regions of the IR spectrum. []
  • UV-Vis Spectroscopy: Solvent polarity and hydrogen bonding significantly affect the UV absorption and fluorescence spectra of this compound. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectra, analyzed with computer assistance, provide detailed information on chemical shifts and coupling constants, offering insights into the structure and behavior of this compound. []

Q3: How does this compound react with dimethylchlorinium ion in the gas phase?

A3: In the gas phase, the dimethylchlorinium ion methylates this compound at the oxygen atom. This contrasts with its reaction with the 2-hydroxypyridine tautomer, where methylation occurs at the nitrogen. These findings align with theoretical calculations regarding the stability of the resulting ions. []

Q4: Can this compound participate in photochemical reactions?

A4: Yes, this compound undergoes photoaddition reactions with 1,2-dialkyl-indoles and -pyrroles. This process involves single electron transfer followed by proton transfer, ultimately leading to the formation of new carbon-carbon bonds. []

Q5: How does the reactivity of this compound compare to 2-pyridone in Diels-Alder reactions?

A5: While 2-pyridone undergoes a Michael reaction with dimethyl acetylenedicarboxylate, this compound seems to form a Diels–Alder adduct with the same ester, which subsequently decomposes. This difference highlights the impact of N-methylation on the reactivity of the pyridone ring. []

Q6: Is this compound susceptible to lithiation?

A6: Yes, lithiation of this compound occurs predominantly at the N-methyl group. The resulting lithio-derivative exhibits high reactivity, readily adding to another molecule of this compound at the C-6 position to form a dimer. [, ]

Q7: What synthetic applications does this compound have?

A7: this compound serves as a valuable building block in organic synthesis. It can be used to synthesize:

  • 3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine system and its derivatives: This synthesis involves the condensation of this compound with mono- and bicyclic-4-piperidinones in the presence of ammonia. []
  • 6-Azabicyclo[3.2.2]nonane and 6-azabicyclo[3.2.2]nonanone ring systems: Rhodium carboxylate catalyzed decomposition of vinyldiazoacetates in the presence of this compound leads to the formation of these bicyclic systems. []

Q8: What other applications are there for this compound?

A8: this compound is also employed:

  • As a solvent: It acts as a polar aprotic solvent in various organic reactions, including microwave-assisted amination of aryl triflates. []
  • In the synthesis of pharmaceutical compounds: It serves as a starting material or intermediate in the synthesis of various pharmaceutical compounds, including potential steroid 5α-reductase inhibitors. []

Q9: How does this compound relate to niacin metabolism?

A9: this compound is a metabolite of nicotinamide, a form of vitamin B3 (niacin). It is formed via the following pathway:

    Q10: Can the urinary excretion of this compound and related metabolites provide insights into niacin status?

    A10: Yes, measuring the urinary excretion of this compound-5-carboxamide (2-PY) and other related metabolites like N 1 -methylnicotinamide (1-MN) relative to creatinine is a sensitive and specific method for assessing niacin deficiency. [, ] This approach has been valuable in evaluating niacin status in populations where deficiency is a concern. []

    Q11: What is the role of aldehyde oxidase in the formation of this compound-5-carboxamide?

    A11: Aldehyde oxidase is the key enzyme responsible for converting N 1 -methylnicotinamide (NMN) to both N 1 -methyl-2-pyridone-5-carboxamide (2-PY) and N 1 -methyl-4-pyridone-3-carboxamide (4-PY). [, , , ]

    Q12: How do dietary factors like tea consumption affect aldehyde oxidase activity and potentially impact this compound-5-carboxamide levels?

    A12: Interestingly, certain dietary components can modulate aldehyde oxidase activity. For instance, tea beverages, particularly green tea, have been shown to inhibit aldehyde oxidase activity. This inhibition is primarily attributed to the presence of catechins and their derivatives in tea. As a result, regular consumption of tea beverages could potentially lead to alterations in the metabolism and excretion of N 1 -methyl-2-pyridone-5-carboxamide. []

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